N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide
Description
The compound, with the IUPAC name N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide, is a heterocyclic molecule featuring a pyrazolo-pyridine core fused with a thiophene moiety and a trifluoromethyl-substituted benzamide group. The thiophene and trifluoromethyl groups likely enhance its metabolic stability and binding affinity through hydrophobic interactions and electronic effects. Crystallographic analysis of this compound, if performed, would typically utilize programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and packing motifs . Hydrogen-bonding patterns, critical for understanding its solid-state behavior, could be analyzed using graph set theory, as described by Bernstein et al. .
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S/c1-26-17-15(11(9-14(27)23-17)13-7-4-8-29-13)16(25-26)24-18(28)10-5-2-3-6-12(10)19(20,21)22/h2-8,11H,9H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGOJWFDCHGWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1203158-69-3 |
| Molecular Formula | C₁₉H₁₈F₃N₃O₂S |
| Molecular Weight | 419.5 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the condensation of substituted pyrazoles with various electrophiles. Recent studies have highlighted methods such as trifluoracetic acid-catalyzed reactions that facilitate the formation of diverse pyrazolo derivatives, which can be further modified to enhance biological activity .
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from this core structure have shown effectiveness against Mycobacterium tuberculosis (MTB), particularly through inhibition of pantothenate synthetase (MTBPS), an enzyme crucial for fatty acid biosynthesis in mycobacteria . The ability to target MTBPS positions these compounds as potential candidates for anti-tuberculosis drug development.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory activity. In vitro studies demonstrated that certain derivatives can inhibit the expression of pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells . This suggests a mechanism where the compound modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Anticancer Potential
Another area of interest is the anticancer activity associated with this compound. The structural features of pyrazolo derivatives have been linked to selective inhibition of cancer cell proliferation. For example, compounds containing the pyrazolo structure have shown promise in targeting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways (e.g., MTBPS) disrupts essential cellular processes.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to inflammation and cancer progression.
- Gene Expression Regulation : Influencing the expression levels of genes associated with inflammatory responses and cancer cell survival.
Case Studies
- Anti-Tuberculosis Activity : A study demonstrated that certain derivatives showed IC50 values in the low micromolar range against M. tuberculosis H37Rv strain, indicating strong potential as anti-TB agents .
- Inflammatory Response Modulation : In a controlled experiment using RAW264.7 cells, compounds derived from this structure significantly reduced TNF-alpha levels and other inflammatory cytokines after stimulation with LPS .
Comparison with Similar Compounds
Research Findings and Implications
While direct pharmacological data for the compound is unavailable in the provided evidence, structural insights suggest:
- Synthetic Accessibility : The thiophene moiety may complicate regioselective synthesis compared to phenyl analogues, requiring optimized catalytic conditions.
- Stability : Hydrogen-bonding networks involving the amide and ketone groups (N-H⋯O) likely improve thermal stability, as observed in differential scanning calorimetry (DSC) profiles of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
